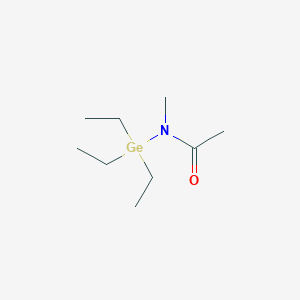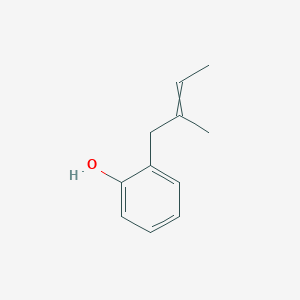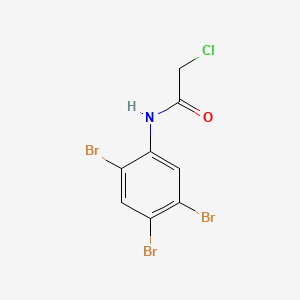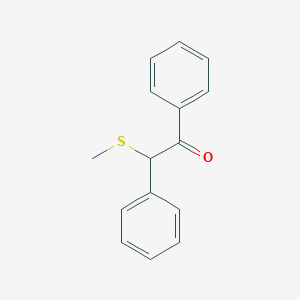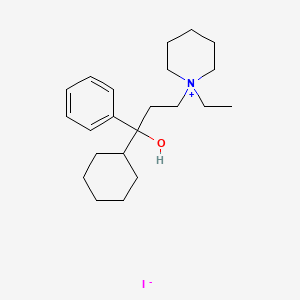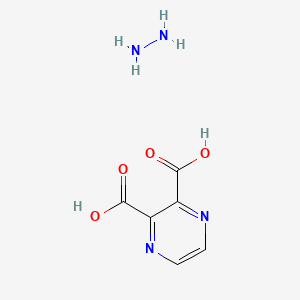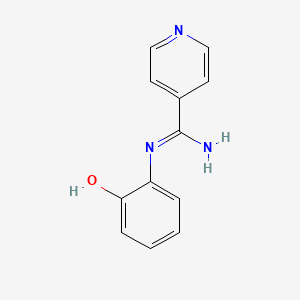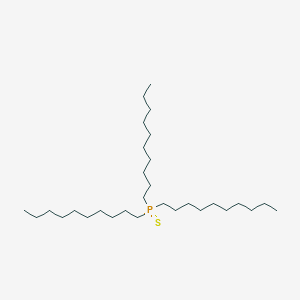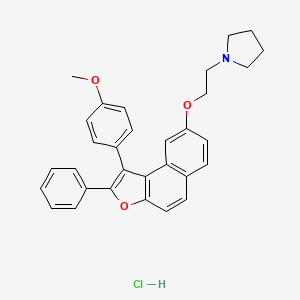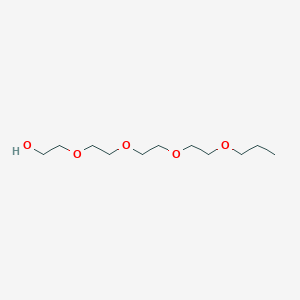
3,6,9,12-Tetraoxapentadecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12-Tetraoxapentadecan-1-ol is an organic compound with the molecular formula C10H22O5. It is a member of the polyethylene glycol family and is characterized by the presence of multiple ether linkages. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,6,9,12-Tetraoxapentadecan-1-ol can be synthesized through a multi-step process starting from tetraethylene glycol. The synthesis involves esterification, mesylation, azide substitution, reduction, and hydrolysis . Each step requires specific reagents and conditions to ensure high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6,9,12-Tetraoxapentadecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like tosyl chloride (TsCl) and sodium azide (NaN3) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3,6,9,12-Tetraoxapentadecan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is employed in the study of biological systems, particularly in the development of drug delivery systems.
Medicine: It is investigated for its potential use in pharmaceuticals, especially in the formulation of drugs with improved solubility and bioavailability.
Industry: The compound finds applications in the production of surfactants, lubricants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3,6,9,12-Tetraoxapentadecan-1-ol involves its interaction with various molecular targets and pathways. The compound’s multiple ether linkages allow it to form hydrogen bonds and interact with different biomolecules. This interaction can influence the solubility, stability, and bioavailability of drugs, making it a valuable component in pharmaceutical formulations .
Vergleich Mit ähnlichen Verbindungen
3,6,9,12-Tetraoxatetradecan-1-ol: Similar in structure but with a different chain length.
14-Amino-3,6,9,12-tetraoxatetradecan-1-ol: Contains an amino group, making it more reactive in certain chemical reactions.
3,6,9,12-Tetraoxapentadec-14-en-1-ol: Features an additional double bond, which can alter its chemical properties
Uniqueness: 3,6,9,12-Tetraoxapentadecan-1-ol is unique due to its specific chain length and the presence of multiple ether linkages. These characteristics make it highly versatile in various chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
23307-36-0 |
|---|---|
Molekularformel |
C11H24O5 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
2-[2-[2-(2-propoxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C11H24O5/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h12H,2-11H2,1H3 |
InChI-Schlüssel |
SXNRWWNGEQMQCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


